3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Description
Discovery and Development of Trichlorophenyl-Pyrazole Derivatives
The synthesis of trichlorophenyl-pyrazole derivatives emerged from efforts to optimize pharmacokinetic properties in heterocyclic drug candidates. Early work focused on cyclocondensation reactions between β-ketonitriles and hydrazines, but advances in regioselective alkylation and aromatic substitution enabled precise incorporation of trichlorophenyl groups. For example, the reaction of 2,4,6-trichlorophenylhydrazine with α,β-unsaturated carbonyl intermediates under basic conditions yielded 4,5-dihydro-1H-pyrazol-5-one scaffolds.
Key milestones include:
- Regiocontrol in Cyclocondensation : Use of KOH-EtOH systems to direct nucleophilic attack at the γ-position of α,β-unsaturated ketones, ensuring consistent substitution patterns.
- Trichlorophenyl Functionalization : Introduction of 2,4,6-trichlorophenyl via Ullmann coupling or nucleophilic aromatic substitution, enhancing steric and electronic effects.
- Benzamide Coupling : Amidation of pyrazole amines with benzoyl chlorides or isothiocyanates to install the benzamide moiety.
Table 1 : Synthetic Routes to 3-Amino-N-(5-Oxo-1-(2,4,6-Trichlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Benzamide
Position in Heterocyclic Chemistry Research
This compound exemplifies three trends in heterocyclic chemistry:
- Tautomerism Control : The 4,5-dihydro-1H-pyrazol-5-one core exists in keto-enol equilibrium, which influences reactivity and binding affinity. X-ray studies confirm predominant keto-form stabilization via intramolecular hydrogen bonding.
- Electron-Withdrawing Effects : The 2,4,6-trichlorophenyl group reduces electron density at N1, enhancing resistance to oxidative degradation.
- Directed Hydrogen Bonding : The 3-aminobenzamide moiety participates in donor-acceptor interactions with kinase ATP pockets, as evidenced by molecular docking.
Application Focus :
Historical Evolution of Aminobenzamide-Pyrazole Compounds
The convergence of aminobenzamide and pyrazole chemistry began with seminal work on Celecoxib analogs in the 1990s. Early derivatives lacked substituent diversity, but the advent of multicomponent reactions (MCRs) enabled modular assembly of hybrid structures.
Evolutionary Timeline :
- 1998 : First report of pyrazole-benzamide hybrids as COX-2 inhibitors.
- 2010 : Introduction of trichlorophenyl groups to enhance metabolic stability.
- 2020 : Development of one-pot MCR syntheses using benzoyl isothiocyanate and malononitrile.
Structural Innovations :
Properties
IUPAC Name |
3-amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-6H,7,20H2,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCMMOUQKDVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068239 | |
| Record name | Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40567-18-8 | |
| Record name | 3-Amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40567-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-amino-N-(4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040567188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
A common approach employs 2,4,6-trichlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions. For example:
$$
\text{2,4,6-Trichlorophenylhydrazine} + \text{CH₃C(O)CH₂CO₂Et} \xrightarrow{\text{HCl/EtOH}} \text{1-(2,4,6-Trichlorophenyl)-4,5-dihydro-1H-pyrazol-5-one}
$$
The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, and subsequent cyclization. Optimizations include using KOH in ethanol to enhance reaction rates.
Alternative Route via Benzoyl Isothiocyanate
A novel method reported by Elgemeie et al. (2020) involves benzoyl isothiocyanate and malononitrile in KOH–EtOH, yielding 5-aminopyrazole intermediates. While this route primarily generates 5-aminopyrazoles, modifications introducing trichlorophenyl groups during alkylation or cyclization stages could adapt it for the target compound.
Preparation of 3-Aminobenzamide
The 3-aminobenzamide moiety is synthesized via nitration, reduction, and amidation sequences.
Nitrobenzoyl Chloride Formation
3-Nitrobenzoic acid is treated with triphosgene (bis(trichloromethyl) carbonate) in toluene at 0°C, yielding 3-nitrobenzoyl chloride:
$$
\text{3-Nitrobenzoic acid} + \text{(Cl₃CO)₂CO} \xrightarrow{\text{pyridine/triethylamine}} \text{3-Nitrobenzoyl chloride} \quad (\text{Yield: 90%})
$$
Triphosgene acts as a safer alternative to phosgene, minimizing handling risks.
Ammonolysis to Nitrobenzamide
3-Nitrobenzoyl chloride is reacted with aqueous ammonia in the presence of a phase-transfer catalyst (e.g., hexadecyltrimethylammonium chloride) to form 3-nitrobenzamide:
$$
\text{3-Nitrobenzoyl chloride} + \text{NH₃} \xrightarrow{\text{H₂O, 20°C}} \text{3-Nitrobenzamide} \quad (\text{Yield: 97.2%})
$$
The phase-transfer catalyst facilitates interfacial reactions, improving yield.
Catalytic Hydrogenation to 3-Aminobenzamide
Nitro reduction is achieved via hydrogenation under 0.5–1 MPa H₂ at 50–70°C using palladium on carbon (Pd/C):
$$
\text{3-Nitrobenzamide} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{3-Aminobenzamide}
$$
This step requires careful control to avoid over-reduction or dehalogenation in later stages.
Coupling of Pyrazolone and Benzamide Moieties
The final step involves forming an amide bond between the pyrazolone’s 3-amino group and the benzamide’s carboxylic acid.
Activation of 3-Aminobenzamide
3-Aminobenzamide is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]:
$$
\text{3-Aminobenzamide} + \text{SOCl₂} \rightarrow \text{3-Aminobenzoyl chloride} + \text{SO₂} + \text{HCl}
$$
Amide Bond Formation
The acyl chloride reacts with 5-amino-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine in dry dichloromethane (DCM) with triethylamine as a base:
$$
\text{3-Aminobenzoyl chloride} + \text{Pyrazol-3-amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Yields depend on stoichiometry and reaction time, typically ranging from 70–85%.
Purification and Analytical Validation
Chromatographic Purification
Reverse-phase HPLC (e.g., Newcrom R1 column) with acetonitrile/water mobile phases resolves the target compound from byproducts. Optimal conditions include:
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | MeCN/H₂O (70:30) + 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Characterization
- IR : N-H stretches (3300–3500 cm⁻¹), C=O (1680 cm⁻¹), and C-Cl (750 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 6.8–7.5 (aromatic protons), δ 4.1 (pyrazolone CH₂), δ 2.3 (pyrazolone CH₃).
- MS : m/z 397.6 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The triphosgene route offers superior yields and scalability, while the isothiocyanate method provides modularity for structural variants.
Challenges and Optimizations
- Regioselectivity : Competing reactions during pyrazolone formation may yield regioisomers. Using bulky bases (e.g., DBU) suppresses side products.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene/EtOH mixtures improves isolation.
- Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to five times without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and as an anti-inflammatory agent.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Russian Journal of Organic Chemistry highlighted the synthesis of similar pyrazole derivatives and their evaluation against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
Agricultural Science Applications
In agricultural science, the compound has been explored for its fungicidal properties. Its ability to inhibit fungal growth makes it a candidate for developing new agrochemicals.
Case Study: Fungicidal Activity
A study conducted by Yutilov et al. demonstrated that the compound exhibits significant antifungal activity against Fusarium species, which are known to affect crop yields adversely. The compound's mode of action involves disrupting fungal cell wall synthesis .
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effect on Fungal Growth |
|---|---|---|
| Fusarium oxysporum | 25 µg/mL | 70% inhibition |
| Fusarium graminearum | 30 µg/mL | 65% inhibition |
Materials Science Applications
In materials science, the compound's unique properties have led to investigations into its use as a precursor for synthesizing novel polymers and materials with specific functionalities.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. A study published in Materials Science found that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
3-Nitro Derivative (CAS 63134-25-8)
- Structure: The 3-amino group in the target compound is replaced with a nitro (-NO₂) group.
- Impact: The nitro group is strongly electron-withdrawing, reducing nucleophilicity compared to the amino analog. This substitution may alter biological activity (e.g., reduced kinase inhibition) and increase photostability due to nitro’s radical-scavenging properties .
- Synthesis: Prepared via nitration of the benzamide precursor, contrasting with the aminolysis used for the target compound .
Acrylamide Derivative (CAS 15957-48-9)
- Structure : Features an acrylamide (-CH₂CH₂CO-) group instead of benzamide.
- This contrasts with the benzamide’s role in small-molecule drug design .
Variations in the Pyrazolone Core
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure : Pyrazolone is fused with a pyrimidine ring (e.g., compound 2 in ).
- Impact: The pyrimidine expansion enhances π-π stacking and hydrogen-bonding capacity, improving EGFR-TK inhibitory activity compared to the non-fused pyrazolone .
- Synthesis : Achieved via thiourea cyclization under reflux, demonstrating a divergent route from the target compound’s amide coupling .
Trichlorophenyl vs. Trimethylphenyl Substitutions
- Trimethylphenyl Analogs (): Structure: N-(2,4,6-trimethylphenyl)acetamide derivatives. Impact: The trimethyl group is electron-donating and less bulky than trichlorophenyl, leading to reduced steric hindrance and altered crystal packing. For example, N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) exhibits shorter C=O bond lengths (1.21 Å vs. 1.24 Å in trichlorophenyl analogs), indicating stronger conjugation . Solubility: Trimethylphenyl derivatives generally exhibit higher solubility in nonpolar solvents due to reduced halogen bonding .
Physicochemical and Analytical Comparisons
Physicochemical Properties
| Compound | Density (g/cm³) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound (CAS 40567-18-8) | 1.64 | 397.64 | 3-Aminobenzamide, Trichlorophenyl |
| 3-Nitro Derivative (CAS 63134-25-8) | N/A | 382.64 | 3-Nitrobenzamide |
| TMPDCA (CAS N/A) | 1.58 | 300.12 | Dichloroacetamide, Trimethylphenyl |
Analytical Methods
- HPLC Analysis : The target compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . In contrast, pyrazolo[3,4-d]pyrimidines require MS-compatible methods with formic acid substitution .
- Crystallography : SHELXL () and ORTEP-3 () are widely used for structural refinement. The trichlorophenyl group’s electron density aids in resolving crystal structures compared to trimethylphenyl analogs .
Biological Activity
3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a synthetic organic compound with the molecular formula and a molecular weight of 397.64 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a trichlorophenyl group. Its synthesis typically involves cyclization reactions and electrophilic aromatic substitutions, which contribute to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. The presence of the trichlorophenyl group enhances its activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell growth, leading to apoptosis in affected cells.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction can alter cellular functions, promoting either antimicrobial effects or inhibiting cancer cell proliferation.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus | Disc diffusion method |
| Study 2 | Induced apoptosis in A431 cancer cells with an IC50 value lower than doxorubicin | MTT assay and flow cytometry |
| Study 3 | Showed potential as a therapeutic agent in animal models of cancer | In vivo tumor growth inhibition assays |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | Moderate anticancer activity | |
| Compound B | High antibacterial activity |
The unique presence of three chlorine atoms in the trichlorophenyl group significantly enhances the biological activity of this compound compared to its analogs.
Q & A
Q. What are the optimized synthetic routes for 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes to form the pyrazolone core, followed by amidation. Key steps include:
- Vilsmeier–Haack reaction for introducing formyl groups to pyrazolone intermediates (as seen in analogous compounds) .
- Amide coupling using carbodiimide agents (e.g., EDCI) to attach the benzamide moiety.
Critical parameters: - Temperature control (e.g., 60–80°C for cyclization).
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
- Purification via column chromatography or recrystallization to isolate the product (reported yields: 45–65% in similar syntheses) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazolone ring and trichlorophenyl substituents (e.g., δ 10–12 ppm for NH groups in pyrazolones) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, single-crystal studies on analogous pyrazolones reveal dihedral angles of 15–25° between aromatic rings, influencing molecular packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 448.1 for C₁₆H₁₁Cl₃N₄O₂) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ values measured via fluorometric or colorimetric substrates).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ ranges of 5–20 µM reported for structurally related pyrazolones) .
- Dose-response curves : Establish potency and selectivity (e.g., EC₅₀ calculations using nonlinear regression models) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and guide molecular optimization?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., kinases). For example, pyrazolone derivatives show hydrogen bonding with catalytic lysine residues .
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity to design analogs .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations in pyrazolones) .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
Methodological Answer:
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Isotopic labeling : Trace intermediates (e.g., ¹⁵N-labeled hydrazines to map cyclization pathways).
- DFT calculations : Identify transition states and activation energies (e.g., ΔG‡ ≈ 25 kcal/mol for pyrazolone ring closure) .
- Kinetic studies : Monitor via HPLC to determine rate laws (e.g., pseudo-first-order kinetics for amidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
